Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone
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Description
Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H21NO . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H21NO. Detailed structural information, such as a 3D model or 2D diagram, was not found in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.35 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Photochemical Reactions
Cyclopentenyl methyl ketones, closely related to Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone, undergo specific photochemical reactions. They are involved in a 1,3-acetyl shift on direct irradiation and rearrangement to endo and exo bicyclo-pentyl methyl ketones on triplet sensitization (Gonzenbach et al., 1977).
Nickel-catalyzed Cycloaddition
Cyclopropyl phenyl ketones, which share a structural similarity with this compound, can undergo oxidative addition to Ni(0) to form nickeladihydropyrans. These intermediates are crucial in Ni(0)-catalyzed homo- or heterocycloaddition to produce cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006).
Synthesis of Neuroleptic Drugs
Trans-(2-aminomethyl)cyclopentyl aryl ketones, which could include this compound, are synthesized for potential neuroleptic activity. This involves reacting bromomethyl cyclopentyl phenyl ketone with heterocyclic amines (Caamaño et al., 1987).
Reaction Tuning with Cyclopentylmetal Reagents
Cyclopentyl organometallic reagents' reaction profile with aliphatic ketones can be tuned by changing the metal atom. This tuning is applied in the synthesis of compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid (Roy et al., 2009).
Ring Contraction of Haloketones
The reaction of halocyclohexanone with phenylmagnesium bromide, leading to ring-contracted cyclopentyl phenyl ketone, demonstrates the reactivity of similar compounds in moderate yield (Hori et al., 1986).
Anticholinergic Compound Synthesis
Cyclopentyl phenyl ketone, obtained via Grignard reaction, is used in synthesizing α-cyclopentylphenylmethoxyalkylamines, which exhibit anticholinergic activities (Gao Jh et al., 1986).
Phloroglucinol Derivative Isolation
A phloroglucinol derivative, isolated from cell cultures of Hypericum patulum, shares structural similarity with this compound. This highlights the potential for similar compounds to be isolated from natural sources (Ishiguro et al., 1998).
Properties
IUPAC Name |
cyclopentyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(14-7-1-2-8-14)16-10-4-3-9-15(16)13-18-11-5-6-12-18/h3-6,9-10,14H,1-2,7-8,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHJBSLUAUMSJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643961 |
Source
|
Record name | Cyclopentyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-92-3 |
Source
|
Record name | Cyclopentyl[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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